molecular formula C22H16 B11845481 2,3-Diphenylnaphthalene CAS No. 70489-30-4

2,3-Diphenylnaphthalene

Cat. No.: B11845481
CAS No.: 70489-30-4
M. Wt: 280.4 g/mol
InChI Key: LYTXQRUJQLMWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylnaphthalene is an organic compound with the molecular formula C22H16. It is a derivative of naphthalene, where two phenyl groups are attached to the 2 and 3 positions of the naphthalene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylnaphthalene typically involves the reaction of 2,3-diphenyl-1,4-dihydronaphthalene with a dehydrogenation agent. One common method is the use of palladium on carbon (Pd/C) as a catalyst under hydrogenation conditions . Another approach involves the cyclization of 2,3-diphenyl-1,4-dihydronaphthalene in the presence of a strong acid .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it typically follows the synthetic routes mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to its dihydro form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings or the naphthalene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: 2,3-Diphenyl-1,4-dihydronaphthalene.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Mechanism of Action

The mechanism by which 2,3-Diphenylnaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing properties of the phenyl groups. These properties affect the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

  • 1,4-Diphenylnaphthalene
  • 2,6-Diphenylnaphthalene
  • 2,3-Diphenylquinoxaline

Comparison: 2,3-Diphenylnaphthalene is unique due to the specific positioning of the phenyl groups, which influences its chemical reactivity and physical properties. Compared to 1,4-Diphenylnaphthalene and 2,6-Diphenylnaphthalene, the 2,3-isomer has different steric and electronic effects, leading to distinct reactivity patterns. 2,3-Diphenylquinoxaline, on the other hand, has a different core structure, which significantly alters its chemical behavior and applications .

Properties

IUPAC Name

2,3-diphenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-3-9-17(10-4-1)21-15-19-13-7-8-14-20(19)16-22(21)18-11-5-2-6-12-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTXQRUJQLMWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403331
Record name 2,3-diphenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70489-30-4
Record name 2,3-diphenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70489-30-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.